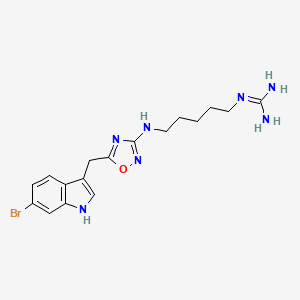

Phidianidine a

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Novel CXCR4 antagonist; Selective non-cytotoxic inhibitor of DAT and potent, selective ligand and partial agonist of the µ opioid receptor; High Quality Biochemicals for Research Uses

Wissenschaftliche Forschungsanwendungen

Antifouling Agent

Phidianidine A has been identified as a potent natural antifoulant. Laboratory studies demonstrated its ability to inhibit the settlement of barnacle cyprids (Amphibalanus improvisus) with an IC50 value as low as 0.7 μg/mL. Field trials incorporating synthetic analogues of this compound into coatings showed significant inhibition of microalgal and bacterial settlement over extended periods (up to 84 days) .

| Study | IC50 Value (μg/mL) | Duration | Outcome |

|---|---|---|---|

| Antifouling Bioassay | 0.7 | - | Effective against barnacle cyprids |

| Field Trials | - | 84 days | Significant reduction in microfouling |

Opioid Receptor Modulation

This compound exhibits selective activity at the μ-opioid receptor, showing over 100% inhibition at specific concentrations. This property suggests potential applications in pain management and opioid-related therapies . The compound's profile indicates it may act as a partial agonist, providing analgesic effects without the full spectrum of side effects associated with traditional opioids.

| Receptor | Activity (%) at 10 μM |

|---|---|

| μ-opioid | 103 |

| δ-opioid | -5 |

| κ-opioid | - |

Cytotoxicity Against Cancer Cells

Research has shown that this compound has cytotoxic effects against various cancer cell lines, including human leukemia (THP-1) and cervix carcinoma (HeLa), with IC50 values ranging from 5.1 to 12.3 μM. This highlights its potential as a lead compound in cancer therapy .

| Cell Line | IC50 Value (μM) |

|---|---|

| THP-1 (Leukemia) | 5.1 |

| HeLa (Cervical) | 11.8 |

| JB6 Cl41 (Mouse) | 12.3 |

Synthetic Analogues Development

Recent studies have focused on synthesizing analogues of this compound to enhance its bioactivity and reduce toxicity. Techniques such as Fischer Indole synthesis have been employed to modify the indole ring and introduce various substituents, aiming to optimize pharmacological properties while maintaining structural integrity .

Case Study 1: Antifouling Coatings

A synthetic analogue of this compound was incorporated into marine coatings tested in real-world environments. The results indicated a significant reduction in fouling organisms, demonstrating the practical application of this compound derivatives in marine technology .

Case Study 2: Opioid Receptor Research

Studies evaluating the binding affinity of this compound at opioid receptors revealed its potential as a therapeutic agent for pain relief with fewer side effects compared to traditional opioids. This finding is significant for developing safer analgesics .

Eigenschaften

CAS-Nummer |

1301638-41-4 |

|---|---|

Molekularformel |

C17H22BrN7O |

Molekulargewicht |

420.315 |

IUPAC-Name |

2-[5-[[5-[(6-bromo-1H-indol-3-yl)methyl]-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine |

InChI |

InChI=1S/C17H22BrN7O/c18-12-4-5-13-11(10-23-14(13)9-12)8-15-24-17(25-26-15)22-7-3-1-2-6-21-16(19)20/h4-5,9-10,23H,1-3,6-8H2,(H,22,25)(H4,19,20,21) |

InChI-Schlüssel |

SSDJERJRAHRKGJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Br)NC=C2CC3=NC(=NO3)NCCCCCN=C(N)N |

Synonyme |

PHIA; N-{5-[5-(6-Bromo-1H-indol-3-ylmethyl)-[1,2,4]oxadiazol-3-ylamino]-pentyl}-guanidine TFA salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.